5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate

Description

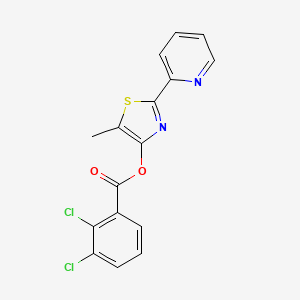

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is a heterocyclic ester featuring a thiazole core substituted with a methyl group at position 5 and a 2-pyridinyl moiety at position 2. The 4-position of the thiazole ring is esterified with 2,3-dichlorobenzoic acid, introducing a lipophilic dichlorinated aromatic group.

Properties

IUPAC Name |

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)12-7-2-3-8-19-12)22-16(21)10-5-4-6-11(17)13(10)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUXCAIRJWAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C16H10Cl2N2O2S

- CAS Number : 338399-14-7

- IUPAC Name : this compound

- Melting Point : Not specified in the available data.

Structural Formula

The structural representation can be summarized as follows:

This structure features a thiazole ring fused with a pyridine and a dichlorobenzenecarboxylate moiety, which contributes to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl derivatives exhibit notable antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including:

- Cell Cycle Arrest : Inhibition of specific cyclins leading to cell cycle disruption.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

A case study involving a derivative demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes such as:

- Aldose Reductase : Implicated in diabetic complications.

- Cholinesterase : Relevant for Alzheimer's disease treatment.

Inhibition assays revealed competitive inhibition patterns with Ki values suggesting potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits a dose-dependent response against various microbial strains and cancer cell lines. The following table summarizes key findings from select studies:

| Study Type | Cell Line/Organism | Effect Observed | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 15 µg/mL |

| Anticancer | MCF-7 (breast) | Induction of apoptosis | 5 µM |

| Enzyme Inhibition | Aldose Reductase | Competitive inhibition | Ki = 0.25 µM |

Case Studies

-

Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines through mitochondrial pathways.

"The compound showed promising results in inducing cell death via caspase activation" .

-

Antimicrobial Efficacy : Research conducted by Microbial Drug Resistance indicated that thiazole derivatives possess significant antimicrobial properties against multi-drug resistant strains.

"Our findings support the potential use of thiazole compounds in treating resistant infections" .

Comparison with Similar Compounds

Key Compounds for Comparison:

MPEP (2-methyl-6-(phenylethynyl)pyridine) : A metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic properties .

Thiazol-5-ylmethyl carbamates : Pharmacopeial analogs with carbamate-linked thiazole moieties and complex substituents .

PyToHcy (5-methyl-2-(2-pyridinyl)benzimidazole): A nitrogen donor extractant used in metal ion separation .

Structural Comparison Table:

Key Observations :

- The target compound’s thiazole-pyridinyl motif shares nitrogen-rich aromaticity with PyToHcy but differs in heterocycle type (thiazole vs. benzimidazole).

- The 2,3-dichlorobenzoate group increases lipophilicity, which may influence bioavailability or extraction efficiency compared to non-halogenated analogs.

Pharmacological and Functional Activity

Activity Comparison Table:

Key Observations :

- MPEP demonstrates robust anxiolytic activity via mGlu5 antagonism, whereas the target compound’s pyridinyl-thiazole core could theoretically interact with CNS receptors but lacks empirical validation .

- PyToHcy highlights nitrogen donor utility in metal extraction, suggesting the target compound’s pyridinyl-thiazole system may similarly coordinate metals, though this remains untested .

Physicochemical and Application-Based Differences

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification or condensation reactions. For example, analogous compounds are synthesized via refluxing precursors (e.g., aryl acids or esters) with catalysts like acetic acid, followed by purification via recrystallization (ethanol is common). Purity is validated using thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system and iodine vapor visualization . Advanced purification may employ column chromatography or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : To confirm the pyridinyl and dichlorobenzenecarboxylate substituents.

- FT-IR : For identifying ester (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- UV-Vis : Useful for studying electronic transitions in the pyridinyl-thiazole system.

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability tests under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH) using ICH guidelines. Monitor degradation via HPLC and track changes in spectral properties. For analogs like 6-hydroxy-tetramethylchromane derivatives, oxidative stability is critical and may require inert atmosphere storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the dichlorobenzene group with other halogens or electron-withdrawing groups to assess impact on receptor binding.

- Biological Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). Use dose-response curves (IC₅₀) and compare with analogs like thiazolo[3,2-a]pyrimidine carboxylates .

- Computational Modeling : Perform docking studies with PyMol or AutoDock to predict binding affinities.

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Abiotic Studies : Assess hydrolysis/photolysis rates under UV light (λ = 254–365 nm) and varying pH.

- Biotic Studies : Use microcosms to study biodegradation by soil microbiota.

- Ecotoxicology : Test acute/chronic toxicity in Daphnia magna or algae (OECD 202/201 guidelines).

- For field studies, adopt randomized block designs with split plots to isolate variables (e.g., soil type, temperature) .

Q. How can contradictory data in solubility or bioactivity be resolved?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., DMSO for bioassays) and temperature.

- Statistical Analysis : Use ANOVA to compare batch-to-batch variability or multivariate regression for environmental factors.

- Cross-Validation : Compare results with structurally related compounds, such as benzoxazole carboxylates, to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.